
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a sec-butylamino group and a dimethylphenylacetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylphenylacetic acid with sec-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sec-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide: shares similarities with other amide compounds such as lidocaine and bupivacaine.
Lidocaine: Known for its local anesthetic properties.
Bupivacaine: Used as a long-acting local anesthetic.
Uniqueness
What sets 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide apart is its unique combination of the sec-butylamino group and the dimethylphenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
60119-83-7 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2-(butan-2-ylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O/c1-5-12(4)15-9-13(17)16-14-10(2)7-6-8-11(14)3/h6-8,12,15H,5,9H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
JFSRFVGANPPEOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC(=O)NC1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


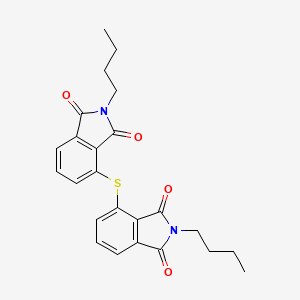



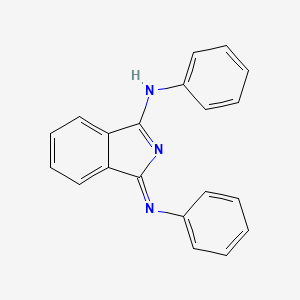


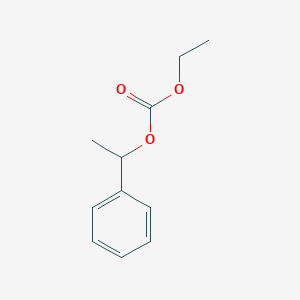
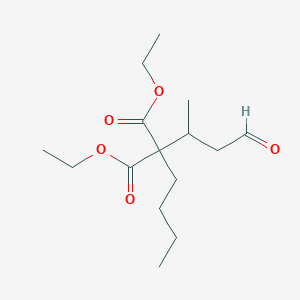


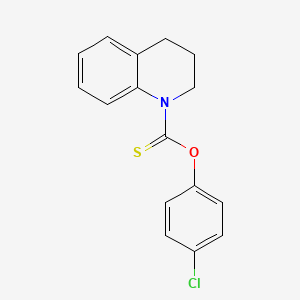
![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)

